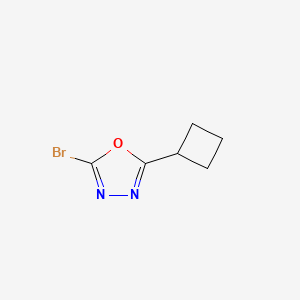
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and a cyclobutyl group in its structure makes it a unique and valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with brominated nitroalkanes under mild conditions. This method avoids the formation of diacyl hydrazide intermediates and directly yields the desired oxadiazole . Another approach involves the use of carbonyl diimidazoles (CDI) in toluene to react with amidoximes, leading to the formation of 1,3,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-oxadiazole derivative, while oxidation may lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and electron-transport materials.
Industrial Chemistry: It is employed in the synthesis of corrosion inhibitors, optoelectronic devices, and high-pressure mixed-gas separation membranes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as a bioisosteric hydrogen bond acceptor, mimicking the behavior of carbonyl compounds such as ketones and amides . This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules, enhancing their therapeutic potential. Additionally, the compound’s ability to form hydrogen bonds with receptor sites can influence its biological activity .
Comparison with Similar Compounds
2-Bromo-5-cyclobutyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,2,5-Oxadiazole: Used in the development of energetic materials and explosives.
1,3,4-Oxadiazole: Widely studied for its applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclobutyl group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-5-cyclobutyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
GENKVTIRFYRBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


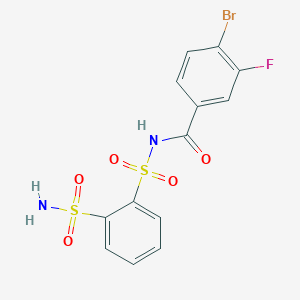
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
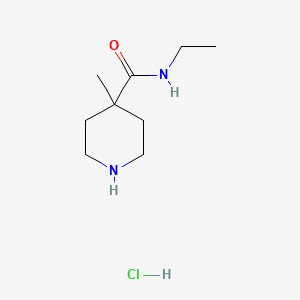
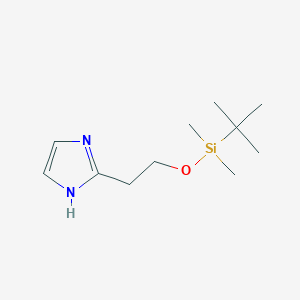
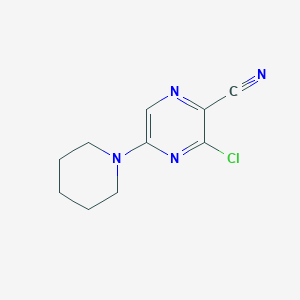
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)

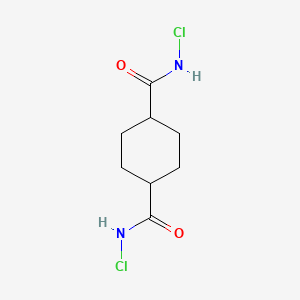
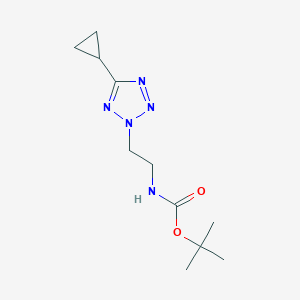
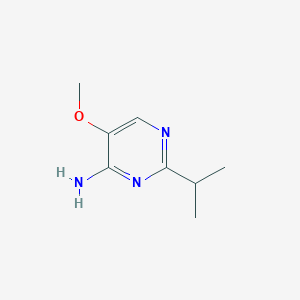
![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
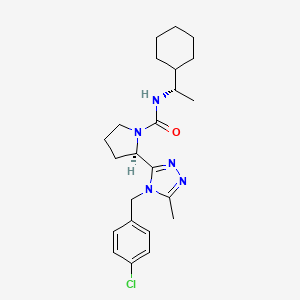
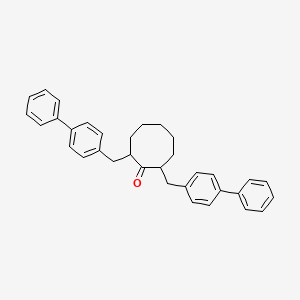
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)
